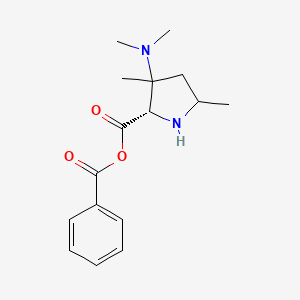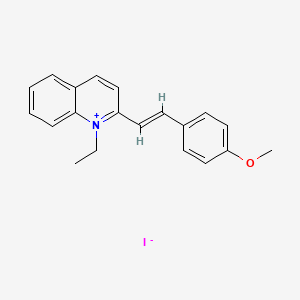
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is a heterocyclic organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a methoxystyryl group, and it is paired with an iodide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding styryl derivative. This intermediate is then quaternized with ethyl iodide to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxystyryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinolinium N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
科学研究应用
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
- 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide
- 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
- 1-Methyl-2-(4-methoxystyryl)quinolin-1-ium iodide
Uniqueness
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is unique due to the presence of the methoxystyryl group, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a bioactive compound in medicinal chemistry.
属性
分子式 |
C20H20INO |
|---|---|
分子量 |
417.3 g/mol |
IUPAC 名称 |
1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C20H20NO.HI/c1-3-21-18(13-11-17-6-4-5-7-20(17)21)12-8-16-9-14-19(22-2)15-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b12-8+; |
InChI 键 |
DGBHXBCHQHTSIN-MXZHIVQLSA-M |
手性 SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
规范 SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


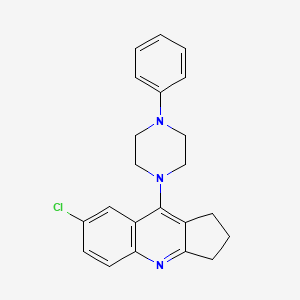
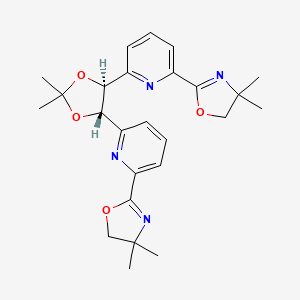
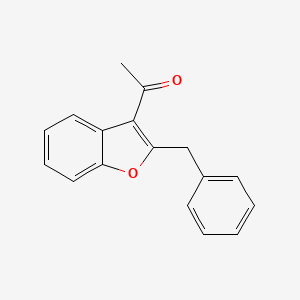
![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)


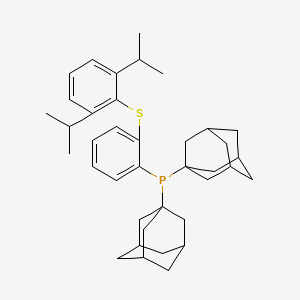
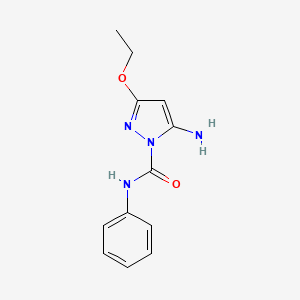
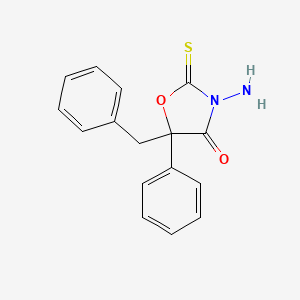
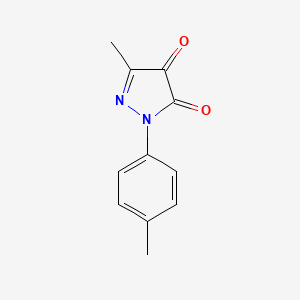
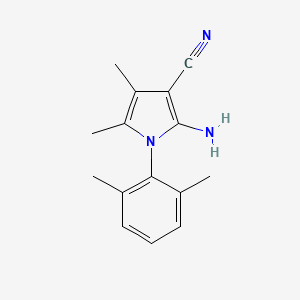
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
